molecular formula C15H36SSiSn B14610387 Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane CAS No. 60989-34-6

Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane

Cat. No.: B14610387
CAS No.: 60989-34-6
M. Wt: 395.3 g/mol
InChI Key: VGGWORVQHJBZLX-UHFFFAOYSA-M
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Description

Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane is an organosilicon compound that has garnered attention in various fields of chemistry due to its unique properties. This compound features a silicon atom bonded to a propyl group, which is further connected to a triethylstannyl sulfanyl group. The presence of both silicon and tin in its structure makes it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane typically involves the reaction of triethylsilane with a suitable stannyl sulfanyl precursor. One common method employs the use of lithium aluminum hydride (LiAlH4) as a reducing agent to facilitate the formation of the desired compound. The reaction conditions often require careful control of temperature and pressure to achieve high yields and purity levels .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds such as triethylchlorosilane and triethylstannyl sulfide. These intermediates are then reacted under controlled conditions to produce this compound. The process may also involve purification steps such as distillation or recrystallization to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrosilanes, and various metal catalysts. Reaction conditions often involve mild temperatures and the use of solvents such as methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include silyl ethers, silanols, and siloxanes. These products are valuable intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane involves its ability to donate hydride ions (H-) in various chemical reactions. The silicon-hydrogen (Si-H) bond in the compound is notably reactive, allowing it to engage in hydrosilylation and reduction reactions. The stannyl group also contributes to its reactivity by facilitating nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane is unique due to the presence of both silicon and tin in its structure, providing a combination of reactivity and versatility not found in simpler silanes or stannanes. This dual functionality makes it a valuable reagent in both academic and industrial settings .

Properties

CAS No.

60989-34-6

Molecular Formula

C15H36SSiSn

Molecular Weight

395.3 g/mol

IUPAC Name

triethyl(3-triethylstannylsulfanylpropyl)silane

InChI

InChI=1S/C9H22SSi.3C2H5.Sn/c1-4-11(5-2,6-3)9-7-8-10;3*1-2;/h10H,4-9H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1

InChI Key

VGGWORVQHJBZLX-UHFFFAOYSA-M

Canonical SMILES

CC[Si](CC)(CC)CCCS[Sn](CC)(CC)CC

Origin of Product

United States

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